molecular formula C14H15O2P B161851 Bis(2-methoxyphenyl)phosphine CAS No. 10177-79-4

Bis(2-methoxyphenyl)phosphine

Cat. No. B161851
CAS RN: 10177-79-4
M. Wt: 246.24 g/mol
InChI Key: HFEAMIKDDWKNAG-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl)phosphine, also known as Di-o-anisylphosphine, is a chemical compound with the empirical formula C14H15O2P . It has a molecular weight of 246.24 . It is commonly used as a reactant in various chemical reactions .


Chemical Reactions Analysis

Bis(2-methoxyphenyl)phosphine is used as a reactant in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis(2-methoxyphenyl)phosphine is a powder with a melting point of 86-90 °C . It is suitable for various types of coupling reactions .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Bis(2-methoxyphenyl)phosphine, based on the information gathered from various sources:

Allylation of Phenols

Bis(2-methoxyphenyl)phosphine is used as a reactant in the allylation of phenols, which is a key step in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science .

Synthesis of Neutral Rhodium (I) Complexes

This phosphine compound serves as a reactant in the synthesis of neutral rhodium (I) complexes, which are important in catalysis, particularly in hydroformylation reactions used in industrial processes .

Formation of Dinuclear Pd (II) Complexes

It is involved in the formation of dinuclear Pd (II) complexes bearing bis-bidentate tetraphos ligands, which have implications in catalysis and materials chemistry .

CO-Ethylene Copolymerization Reactions

Bis(2-methoxyphenyl)phosphine plays a role in CO-ethylene copolymerization reactions, contributing to the development of new polymeric materials with unique properties .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of alkyl derivatives, which are fundamental reactions in organic chemistry with wide-ranging applications .

Synthesis of Phosphine Sulfonate (P-O) Ligands

It acts as a reactant for synthesizing phosphine sulfonate (P-O) ligands, which are valuable in various catalytic processes including cross-coupling reactions .

Asymmetric Hydrogenation

Chlorobis(2-methoxyphenyl)phosphine, a related compound, is used for asymmetric hydrogenation of imines and olefins, an important process in producing chiral molecules for pharmaceuticals .

Catalysts for C-C Cross Coupling Reactions

It is also used as a reactant for the synthesis of ferrocene-based chiral diphosphine catalysts for C-C cross coupling reactions, which are pivotal in creating complex organic compounds .

Safety and Hazards

Bis(2-methoxyphenyl)phosphine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation .

Mechanism of Action

Target of Action

Bis(2-methoxyphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Bis(2-methoxyphenyl)phosphine, it is often used in transition metal catalysis , indicating that its primary targets are likely to be transition metal ions.

Mode of Action

As a ligand, Bis(2-methoxyphenyl)phosphine interacts with its targets (transition metal ions) by donating a pair of electrons to form a coordinate covalent bond . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity and catalytic properties .

Biochemical Pathways

It’s known that this compound is used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are fundamental in organic synthesis, suggesting that Bis(2-methoxyphenyl)phosphine could play a role in a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of Bis(2-methoxyphenyl)phosphine’s action largely depend on the specific reaction it is involved in. As a ligand in transition metal catalysis, it can facilitate various types of coupling reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of Bis(2-methoxyphenyl)phosphine can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it catalyzes . Furthermore, as a flammable solid , it must be handled and stored properly to ensure safety.

properties

IUPAC Name

bis(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEAMIKDDWKNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470464
Record name BIS(2-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methoxyphenyl)phosphine

CAS RN

10177-79-4
Record name BIS(2-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10177-79-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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